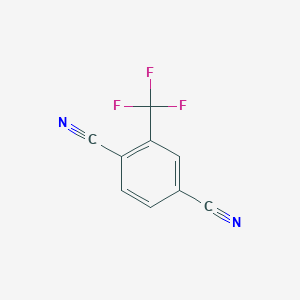

2-Trifluoromethyl-terephthalonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)benzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUMYHFOWOROMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475777 | |

| Record name | 2-Trifluoromethyl-terephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-44-9 | |

| Record name | 2-Trifluoromethyl-terephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Trifluoromethyl-terephthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Trifluoromethyl-terephthalonitrile, a key building block in the development of novel pharmaceuticals and advanced materials. Due to the limited availability of published data, this document presents a proposed synthetic pathway based on well-established chemical principles, alongside predicted characterization data derived from the analysis of analogous compounds. Detailed experimental protocols, structured data tables for easy reference, and workflow visualizations are included to facilitate further research and application of this versatile molecule.

Introduction

This compound is an aromatic compound featuring a trifluoromethyl group and two nitrile functionalities on a benzene ring. The electron-withdrawing nature of both the trifluoromethyl and cyano groups significantly influences the electronic properties of the aromatic ring, making it a valuable intermediate for the synthesis of complex molecular architectures. Its structural motifs are of particular interest in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of high-performance polymers and functional materials.

This guide outlines a proposed synthetic route and the expected analytical characterization of this compound, providing a foundational resource for researchers in organic synthesis and drug discovery.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Sandmeyer reaction, a versatile and widely used method for the conversion of an amino group on an aromatic ring to a cyano group.[1][2] The proposed starting material for this synthesis is 2-Trifluoromethyl-1,4-phenylenediamine.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step, one-pot procedure involving diazotization of the diamine followed by cyanation.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

Materials:

-

2-Trifluoromethyl-1,4-phenylenediamine

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Trifluoromethyl-1,4-phenylenediamine (1.0 eq) in a 3 M solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis(diazonium) salt.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (2.5 eq) and potassium cyanide (5.0 eq) in deionized water.

-

Cool this solution to 0 °C.

-

Slowly add the cold bis(diazonium) salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterization

The following table summarizes the expected characterization data for this compound based on the analysis of structurally similar compounds containing trifluoromethyl and cyano groups.[3][4][5][6]

| Parameter | Expected Value/Observation |

| Molecular Formula | C₉H₃F₃N₂ |

| Molecular Weight | 196.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (expected to be a crystalline solid with a defined melting point) |

| ¹H NMR | Aromatic protons expected in the range of δ 7.5-8.5 ppm. The three aromatic protons will likely show a complex splitting pattern (doublets and multiplets) due to coupling. |

| ¹³C NMR | Aromatic carbons expected in the range of δ 110-140 ppm. The nitrile carbons will appear around δ 115-120 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.[7] |

| ¹⁹F NMR | A single resonance for the -CF₃ group is expected, likely as a singlet. |

| IR (Infrared) Spectroscopy | -C≡N stretch: ~2230 cm⁻¹ (strong, sharp peak) -C-F stretches: ~1100-1350 cm⁻¹ (strong, broad peaks) Aromatic C-H stretches: ~3050-3100 cm⁻¹ Aromatic C=C stretches: ~1450-1600 cm⁻¹ |

| Mass Spectrometry (MS) | [M]⁺ at m/z = 196.13. Fragmentation may involve the loss of HCN (m/z = 169) and CF₃ (m/z = 127). |

Logical Relationships in Characterization

The characterization of the synthesized compound follows a logical workflow to confirm its identity and purity.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a practical, albeit proposed, framework for the synthesis and characterization of this compound. The detailed experimental protocol, based on the reliable Sandmeyer reaction, offers a clear path for its laboratory preparation. The tabulated characterization data, derived from established spectroscopic principles of related molecules, will serve as a valuable reference for confirming the identity and purity of the synthesized compound. It is anticipated that this guide will stimulate further research into the applications of this promising molecule in drug development and materials science.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Trifluoromethyl-terephthalonitrile (CAS 1483-44-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-Trifluoromethyl-terephthalonitrile, a key building block in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound is a substituted aromatic nitrile featuring a trifluoromethyl group, which imparts unique electronic and steric properties. These characteristics are highly sought after in the design of novel pharmaceuticals and advanced materials. A summary of its key quantitative data is presented below.

| Property | Value |

| CAS Number | 1483-44-9 |

| Molecular Formula | C₉H₃F₃N₂ |

| Molecular Weight | 196.13 g/mol |

| Physical State | Solid |

| Melting Point | 76-80 °C |

| Boiling Point | 235.6±40.0 °C (Predicted) |

| Density | 1.42±0.1 g/cm³ (Predicted) |

| pKa | -5.25±0.50 (Predicted) |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra are often proprietary or found within detailed research publications, typical spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing trifluoromethyl and cyano groups.

-

¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, the nitrile carbons, and the carbon of the trifluoromethyl group, with the latter showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N (nitrile) stretching vibration (typically around 2230 cm⁻¹) and C-F stretching vibrations of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of cyano and trifluoromethyl groups.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the introduction of the trifluoromethyl group onto a terephthalonitrile scaffold or the construction of the aromatic ring with the desired substituents in place. A common synthetic strategy is the Sandmeyer reaction, starting from an appropriately substituted aniline.

Illustrative Synthetic Protocol (Sandmeyer Reaction Approach):

-

Diazotization: 2-Amino-5-cyanobenzotrifluoride is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt. The reaction is typically monitored for the absence of starting aniline using a starch-iodide paper test.

-

Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide dissolved in a solution of sodium or potassium cyanide. The reaction is often heated to facilitate the displacement of the diazonium group by the cyanide group.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.

Recommended Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Role in Drug Discovery and Development

The trifluoromethyl group is a privileged moiety in modern drug design. Its incorporation into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile building block for the synthesis of a wide range of biologically active compounds.

The electron-withdrawing nature of the trifluoromethyl and nitrile groups can influence the electronic properties of the aromatic ring, which can be crucial for molecular recognition and interaction with protein targets. This makes it a valuable precursor for the development of inhibitors for various enzymes and receptors implicated in disease.

Below is a conceptual workflow illustrating the integration of trifluoromethylated building blocks like this compound in a typical drug discovery pipeline.

Caption: Drug discovery workflow incorporating trifluoromethylated building blocks.

The following diagram illustrates the general logic of how the introduction of a trifluoromethyl group can modulate the properties of a drug candidate.

Caption: Impact of trifluoromethyl group introduction on drug properties.

A Technical Guide to the Spectroscopic Analysis of 2-Trifluoromethyl-terephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Trifluoromethyl-terephthalonitrile.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| ¹H | 7.8 - 8.2 | Multiplet | - | The aromatic protons are expected to be in the deshielded region due to the electron-withdrawing nature of the cyano and trifluoromethyl groups. |

| ¹³C | 130 - 140 | Multiplet | - | Aromatic carbons. |

| ~123 | Quartet | J(C,F) ≈ 272 Hz | Carbon of the trifluoromethyl group.[1] | |

| ~135 | Quartet | J(C,F) ≈ 33 Hz | Carbon atom attached to the trifluoromethyl group.[1] | |

| 115 - 118 | Singlet/Triplet | - | Carbons of the cyano groups. | |

| ¹⁹F | -60 to -65 | Singlet | - | Relative to CFCl₃. The chemical shift for a trifluoromethyl group on an aromatic ring is typically in this range.[2] |

Table 2: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Notes |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch | Characteristic of sp² C-H bonds.[3] |

| 2240 - 2220 | Strong, Sharp | C≡N stretch (nitrile) | This is a very characteristic and clean peak for aromatic nitriles.[4] |

| 1600 - 1450 | Medium to Weak | C=C aromatic ring stretch | Multiple bands are expected in this region. |

| 1350 - 1150 | Strong | C-F stretch | The trifluoromethyl group will have strong absorptions in this region. |

Table 3: Predicted Mass Spectrometry Data for this compound (Electron Impact Ionization)

| m/z | Relative Intensity | Proposed Fragment | Notes |

| 210 | High | [M]⁺ | Molecular ion peak. |

| 191 | Medium | [M-F]⁺ | Loss of a fluorine atom. |

| 184 | Medium | [M-CN]⁺ | Loss of a cyano group. |

| 141 | High | [M-CF₃]⁺ | Loss of the trifluoromethyl group, likely a stable fragment. |

| 76 | Medium | [C₆H₄]⁺ | Benzyne radical cation resulting from fragmentation.[5] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[6]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[8]

-

The final sample height in the NMR tube should be approximately 4-6 cm.[7]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.[9]

-

Lock the spectrometer on the deuterium signal of the solvent.[9]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[9]

-

Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).[9]

-

Acquire the free induction decay (FID) data using appropriate pulse sequences and acquisition parameters (e.g., spectral width, acquisition time, relaxation delay).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.[10]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10]

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them with specific functional groups (e.g., C≡N, C-F, aromatic C-H).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Procedure (Electron Impact - EI):

-

Sample Introduction:

-

Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in the ion source.[11]

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[12]

-

-

Detection and Data Analysis:

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides structural information.[5][14]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound such as this compound.

Caption: Workflow for the spectroscopic identification of an organic compound.

References

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 2-Trifluoromethyl-terephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Trifluoromethyl-terephthalonitrile, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure has not been reported in the literature, this document consolidates available information on its synthesis, predicted structural properties, and relevant spectroscopic data from closely related analogs. This guide offers a robust starting point for researchers interested in the synthesis and application of this and similar molecules. Included are a proposed synthetic protocol, an analysis of potential intermolecular interactions that would govern its crystal packing, and representative analytical data to aid in its characterization.

Introduction

Trifluoromethylated aromatic compounds are of significant interest in drug discovery and materials science due to the unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group. This electron-withdrawing moiety can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. Terephthalonitriles, on the other hand, are important precursors for various functional materials, including phthalocyanines and other macrocycles. The combination of these two functionalities in this compound presents a molecule with potential applications in the development of novel pharmaceuticals and advanced materials. This guide aims to provide a detailed technical overview of this compound, addressing its synthesis and predicted structural characteristics in the absence of direct crystallographic data.

Proposed Synthesis

A plausible and efficient route for the synthesis of this compound is via a Sandmeyer-type reaction, a versatile method for the transformation of aryl amines into a variety of functional groups.[1][2] The proposed synthetic pathway would start from the commercially available 2-amino-5-(trifluoromethyl)benzonitrile.

Experimental Protocol: Proposed Sandmeyer Cyanation

Materials:

-

2-Amino-5-(trifluoromethyl)benzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, concentrated)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Toluene

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-(trifluoromethyl)benzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.

-

Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane or toluene.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Predicted Crystal Structure and Intermolecular Interactions

While no experimental crystal structure for this compound is available, we can predict its solid-state packing based on known interactions of trifluoromethyl and cyano groups on aromatic rings. The crystal lattice is likely to be stabilized by a combination of dipole-dipole interactions, C-H···N hydrogen bonds, and C-F···π interactions. The trifluoromethyl group is a poor hydrogen bond acceptor but can participate in C-F···H and C-F···F interactions.

The planar aromatic core will likely favor π-π stacking, while the cyano and trifluoromethyl groups will dictate the specific arrangement of molecules to maximize favorable electrostatic interactions. The strong dipole of the C≡N bond will likely lead to antiparallel arrangements of neighboring molecules.

Representative Analytical Data

The following tables summarize representative spectroscopic data for compounds closely related to this compound. This data can serve as a reference for the characterization of the target compound.

Table 1: Representative ¹H and ¹³C NMR Data

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-(Trifluoromethyl)benzonitrile[3] | CDCl₃ | 7.86-7.68 (m, 4H) | 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2 |

| 4-(Trifluoromethyl)benzonitrile[4] | CDCl₃ | 7.81 (d, J = 8.0 Hz, 2H), 7.76 (d, J = 8.0 Hz, 2H) | 134.7 (q, J = 33 Hz), 132.8, 126.3, 123.2 (q, J = 272 Hz), 117.5, 116.2 |

| 3-(Trifluoromethyl)benzonitrile[5] | - | - | Data available, specific shifts not listed in abstract |

Note: The actual shifts for this compound will be influenced by the presence of the second cyano group.

Table 2: Representative FT-IR and Mass Spectrometry Data

| Analysis Type | Functional Group / Fragment | Expected Range / m/z | Reference |

| FT-IR | C≡N stretch (aromatic) | 2240-2220 cm⁻¹[6] | Aromatic nitriles generally show a sharp, intense absorption in this region.[6][7] |

| C-F stretch (CF₃) | 1350-1120 cm⁻¹ (multiple strong bands) | The trifluoromethyl group exhibits strong, characteristic absorptions.[8] | |

| Aromatic C-H stretch | > 3000 cm⁻¹ | Typical for aromatic compounds. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | Expected at m/z 196 | The molecular weight of C₉H₃F₃N₂ is 196.13 g/mol . |

| [M-CF₃]⁺ | m/z 127 | Loss of the trifluoromethyl group is a common fragmentation pathway.[9] | |

| [M-CN]⁺ | m/z 170 | Loss of a cyano group. |

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive theoretical and practical framework for its study. The proposed Sandmeyer synthesis offers a viable route for its preparation, and the analysis of potential intermolecular forces provides insight into its likely solid-state behavior. The representative spectroscopic data from analogous compounds will be invaluable for its characterization. Further research to crystallize and fully characterize this compound is warranted to unlock its full potential in medicinal chemistry and materials science.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum [chemicalbook.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

Solubility Profile of 2-Trifluoromethyl-terephthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Trifluoromethyl-terephthalonitrile. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from related molecules, predicts solubility in common organic solvents, and provides detailed experimental protocols for researchers to determine precise solubility parameters.

Predicted Solubility of this compound

The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. Based on the structure of this compound, which contains a polar trifluoromethyl group and two nitrile groups on an aromatic ring, its solubility in various common organic solvents can be predicted. The following table summarizes the predicted solubility, drawing parallels with structurally similar compounds like benzonitrile and other fluorinated aromatic nitriles. Benzonitrile is known to be soluble in polar solvents and partially miscible with alcohols. Similarly, tetrafluoroterephthalonitrile has been reported to be soluble in hot methanol.

| Solvent Name | Chemical Formula | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Highly polar aprotic solvent, effective at dissolving polar and aromatic compounds. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. |

| Acetone | (CH₃)₂CO | Moderate to High | A polar aprotic solvent capable of dissolving many organic compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | Moderate | A less polar ether solvent, but its use in the synthesis of related compounds suggests it can be a suitable solvent. |

| Acetonitrile | CH₃CN | Moderate | A polar aprotic solvent commonly used for dissolving nitriles. |

| Methanol | CH₃OH | Moderate (potentially higher with heating) | A polar protic solvent; heating may be required to achieve significant solubility, similar to tetrafluoroterephthalonitrile. |

| Ethanol | C₂H₅OH | Moderate | A polar protic solvent, likely to show similar solubility characteristics to methanol. |

| Dichloromethane | CH₂Cl₂ | Low to Moderate | A non-polar solvent, likely to be less effective at dissolving the polar solute. |

| Toluene | C₇H₈ | Low | A non-polar aromatic solvent, unlikely to be a good solvent for a polar molecule. |

| Hexane | C₆H₁₄ | Low | A non-polar aliphatic solvent, predicted to have poor solvating power for the target compound. |

| Water | H₂O | Very Low | The hydrophobic aromatic ring and trifluoromethyl group are expected to result in very low aqueous solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following is a detailed methodology for determining the solubility of the compound in a range of organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Gravimetric Method

This method is suitable for a quick, semi-quantitative assessment of solubility.

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a tared vial.

-

Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect the vial for any undissolved solid. If the solid has completely dissolved, add a further known mass of the solute and repeat the equilibration step. Continue this process until a saturated solution with excess solid is obtained.

-

Calculation: The solubility can be estimated based on the total mass of solute dissolved in the known volume of solvent.

Isothermal Equilibrium Method followed by HPLC Analysis

This method provides accurate and quantitative solubility data.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the mixtures for an extended period (e.g., 48-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette. To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is highly soluble.

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Inject the diluted sample of the saturated solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Solubility Calculation: Calculate the solubility of this compound in the test solvent using the following equation:

Solubility (g/L) = (Concentration from HPLC) × (Dilution Factor)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Theoretical Examination of 2-Trifluoromethyl-terephthalonitrile: A Computational Guide to its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approach to characterizing the electronic properties of 2-Trifluoromethyl-terephthalonitrile. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document outlines a robust, industry-standard computational methodology based on Density Functional Theory (DFT). The presented data is representative and intended to serve as a practical guide for researchers initiating theoretical investigations into this and similar compounds.

Introduction to this compound

This compound is an aromatic organic compound characterized by a benzene ring substituted with two nitrile (-CN) groups at positions 1 and 4 (terephthalonitrile) and a trifluoromethyl (-CF3) group at position 2. The strong electron-withdrawing nature of both the nitrile and trifluoromethyl substituents is expected to significantly influence the electronic landscape of the molecule.[1] These features are of considerable interest in medicinal chemistry and materials science, as they can modulate properties such as molecular recognition, reactivity, and charge transport. Theoretical calculations are an indispensable tool for predicting these properties and guiding further experimental work.

Computational Methodology: A Detailed Protocol

The electronic properties of this compound can be effectively calculated using Density Functional Theory (DFT), a computational quantum mechanical modeling method.[2][3][4][5] The following protocol outlines a standard and reliable approach.

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Protocol Steps:

-

Geometry Optimization:

-

An initial 3D structure of this compound is constructed.

-

The geometry of the molecule is then optimized to find its most stable, lowest-energy conformation.

-

Method: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a widely used and well-validated functional for this purpose.[2][4][5][6]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for polarization and diffuse functions that are important for describing the electron distribution in a molecule with electronegative atoms.[2][4]

-

-

Frequency Calculations:

-

Following optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Electronic Property Calculations:

-

Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.[7]

-

Global Reactivity Descriptors: Ionization Potential (IP), Electron Affinity (EA), Electronegativity (χ), Chemical Hardness (η), and the Electrophilicity Index (ω) are calculated from the HOMO and LUMO energies.

-

Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Dipole Moment: The total dipole moment and its components are calculated to understand the overall polarity of the molecule.

-

The following diagram illustrates the computational workflow:

Caption: Computational workflow for determining the electronic properties of this compound using DFT.

Representative Electronic Properties

The following table summarizes the expected quantitative data for the electronic properties of this compound, as would be calculated by the aforementioned DFT protocol. These values are illustrative and based on typical results for similar fluorinated and nitrile-containing aromatic compounds.

| Property | Symbol | Representative Value | Unit |

| Highest Occupied Molecular Orbital | EHOMO | -8.5 to -7.5 | eV |

| Lowest Unoccupied Molecular Orbital | ELUMO | -2.0 to -1.0 | eV |

| HOMO-LUMO Energy Gap | ΔE | 6.5 to 5.5 | eV |

| Ionization Potential | IP | 8.5 to 7.5 | eV |

| Electron Affinity | EA | 2.0 to 1.0 | eV |

| Electronegativity | χ | 5.25 to 4.25 | eV |

| Chemical Hardness | η | 3.25 to 2.75 | eV |

| Electrophilicity Index | ω | 4.25 to 3.28 | eV |

| Dipole Moment | µ | 3.0 to 4.5 | Debye |

Discussion and Interpretation

The presence of two nitrile groups and a trifluoromethyl group, all of which are strongly electron-withdrawing, is anticipated to have a profound effect on the electronic properties of the terephthalonitrile core.

-

Lowered HOMO and LUMO Energies: The electron-withdrawing nature of the substituents will stabilize both the HOMO and LUMO, resulting in lower energy levels compared to unsubstituted benzene or terephthalonitrile.

-

Large HOMO-LUMO Gap: A significant energy gap is expected, which suggests high kinetic stability and low reactivity. This is a common feature in molecules with strong electron-withdrawing groups.

-

High Ionization Potential and Electron Affinity: The molecule is expected to have a high ionization potential, making it difficult to remove an electron, and a relatively high electron affinity, indicating a favorable energy change upon accepting an electron.

-

Significant Dipole Moment: The asymmetrical substitution pattern is likely to result in a notable molecular dipole moment, which can influence its solubility and intermolecular interactions.

Conclusion

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DFT | Academic Journals and Conferences [science.lpnu.ua]

- 4. journaleras.com [journaleras.com]

- 5. researchgate.net [researchgate.net]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT | Journal of Institute of Science and Technology [nepjol.info]

Reactivity of the nitrile groups in 2-Trifluoromethyl-terephthalonitrile

An In-depth Technical Guide to the Reactivity of Nitrile Groups in 2-Trifluoromethyl-terephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized aromatic compound featuring a benzene ring substituted with two nitrile (-CN) groups at positions 1 and 4, and a trifluoromethyl (-CF3) group at position 2. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and, consequently, the reactivity of the two nitrile groups. This technical guide provides a comprehensive overview of the known and anticipated reactivity of these nitrile groups, with a focus on applications in materials science and drug discovery. The trifluoromethyl group is a key substituent in modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3]

The key structural feature of this compound is the electronic asymmetry imparted by the -CF3 group. This asymmetry is expected to differentiate the reactivity of the nitrile group ortho to the -CF3 group (at position 1) from the nitrile group para to it (at position 4). The strong inductive effect of the -CF3 group renders the entire aromatic ring electron-deficient, increasing the electrophilicity of the carbon atoms in the nitrile groups and making them more susceptible to nucleophilic attack.

Core Reactivity of the Nitrile Groups

The nitrile groups in this compound are versatile functional handles that can undergo a variety of chemical transformations. The primary reactions include cyclotetramerization, hydrolysis, reduction, and cycloaddition.

Cyclotetramerization to Phthalocyanines

A significant and well-documented reaction of phthalonitrile derivatives is their template-driven cyclotetramerization to form phthalocyanines.[1][4] These macrocyclic compounds have extensive applications as dyes, catalysts, and in photodynamic therapy. The electron-withdrawing trifluoromethyl groups can enhance the solubility and electrochemical properties of the resulting phthalocyanine. The synthesis typically involves heating the phthalonitrile precursor in the presence of a metal salt, which acts as a template for the macrocycle formation.

Experimental Protocol: Synthesis of Metalated Trifluoromethyl-Substituted Phthalocyanine

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (4 equivalents) and a metal salt (e.g., ZnCl₂, CoCl₂, CuCl₂) (1 equivalent).

-

Solvent and Base: Add a high-boiling point solvent such as dimethylaminoethanol (DMAE) or N,N-dimethylformamide (DMF). Add a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (typically 140-160 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, precipitate the crude product by pouring the reaction mixture into a methanol/water solution. Filter the solid and wash extensively with water, methanol, and acetone to remove unreacted starting materials and byproducts.

-

Final Purification: The crude phthalocyanine can be further purified by column chromatography on silica gel or by sublimation under high vacuum.

Table 1: Representative Data for Phthalocyanine Synthesis from Substituted Phthalonitriles

| Precursor | Metal Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-tert-Butylphthalonitrile | Zn(OAc)₂ | DMAE | 150 | 24 | 85 | [5] |

| 4-Nitrophthalonitrile | CoCl₂ | DMAE | 150 | 12 | 70-80 | [6] |

| Phthalonitrile | CuCl₂ | None (solid-state) | 200 | 2 | >90 |[5] |

Note: Data in this table is for analogous phthalonitrile precursors to illustrate typical reaction conditions and yields.

Caption: Generalized workflow for the synthesis of metallo-phthalocyanines.

Hydrolysis of Nitrile Groups

Nitrile groups can be hydrolyzed under acidic or basic conditions to first form amides and then carboxylic acids. Given the two non-equivalent nitrile groups in this compound, stepwise and selective hydrolysis may be possible. The nitrile group at position 1, being ortho to the strongly electron-withdrawing -CF3 group, is expected to be more electrophilic and thus potentially more reactive towards nucleophilic attack by water or hydroxide ions.

Experimental Protocol: Selective Hydrolysis (Hypothetical)

-

Selective Mono-hydrolysis: Treat this compound with one equivalent of NaOH in an ethanol/water mixture at a controlled, moderate temperature (e.g., 40-50 °C). The reaction would need careful monitoring to isolate the intermediate mono-amide or mono-carboxylic acid.

-

Complete Dihydrolysis: Use stronger conditions, such as concentrated H₂SO₄ or excess NaOH at elevated temperatures (e.g., 100 °C), to hydrolyze both nitrile groups to the corresponding dicarboxylic acid.

Caption: Expected stepwise hydrolysis of this compound.

Reduction of Nitrile Groups

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to aldehydes using milder reagents like diisobutylaluminum hydride (DIBAL-H). Similar to hydrolysis, the differential reactivity of the two nitrile groups could allow for selective reduction.

Table 2: Expected Products from Reduction Reactions

| Reagent | Expected Product(s) | Reaction Pathway |

|---|---|---|

| LiAlH₄ (excess) | 2-(Trifluoromethyl)-p-xylene-α,α'-diamine | Full reduction of both nitriles |

| DIBAL-H (1 eq., low temp.) | 4-Cyano-2-(trifluoromethyl)benzaldehyde | Selective reduction of one nitrile |

| DIBAL-H (excess) | 2-(Trifluoromethyl)terephthalaldehyde | Reduction of both nitriles |

Caption: Potential reduction pathways for this compound.

Cycloaddition Reactions

The electron-deficient nature of the nitrile groups in this compound makes them potential dipolarophiles in [3+2] cycloaddition reactions. For example, reaction with nitrile imines, generated in situ, could lead to the formation of 1,2,4-triazoles, which are important scaffolds in medicinal chemistry.[7] This provides a pathway to complex, trifluoromethyl-substituted heterocyclic systems.

Experimental Protocol: [3+2] Cycloaddition with Nitrile Imines (Generalized)

-

Nitrile Imine Generation: In a suitable solvent like dichloromethane, generate the nitrile imine in situ from a hydrazonyl chloride precursor by adding a base (e.g., triethylamine) at room temperature.

-

Cycloaddition: Add this compound to the solution containing the nitrile imine.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Purification: Purify the resulting triazole product by column chromatography.

Applications in Drug Development and Materials Science

Role in Medicinal Chemistry

The incorporation of a trifluoromethyl group is a widely used strategy in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[8] The nitrile group itself can act as a hydrogen bond acceptor or be used as a bioisostere for other functional groups. Furthermore, the heterocyclic products derived from the nitrile groups, such as triazoles or tetrazoles (from reaction with azides), are prevalent in many FDA-approved drugs.

Caption: Logical relationships in the application of the title compound in drug design.

Polymer Synthesis

Aromatic dinitriles are valuable monomers for the synthesis of high-performance polymers. For instance, tetrafluoroterephthalonitrile is a key intermediate for Polymers of Intrinsic Microporosity (PIMs).[9] By analogy, this compound could be used in nucleophilic aromatic substitution polymerization reactions to create novel fluorinated polymers with unique thermal, mechanical, and gas separation properties.

Summary and Outlook

This compound is a highly functionalized building block with significant potential in both materials science and medicinal chemistry. The two nitrile groups, rendered electronically distinct and highly electrophilic by the adjacent trifluoromethyl substituent, offer a platform for a range of chemical transformations. The most established application is the synthesis of trifluoromethyl-substituted phthalocyanines. Further exploration into selective hydrolysis, reduction, and cycloaddition reactions is warranted to fully exploit the synthetic utility of this molecule. The insights provided in this guide are intended to serve as a foundation for researchers and developers working with this versatile compound.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. On-surface synthesis of phthalocyanines with extended π-electron systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. research.aalto.fi [research.aalto.fi]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

A Technical Guide to the Thermal Stability and Decomposition of 2-Trifluoromethyl-terephthalonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoromethyl-terephthalonitrile is an aromatic organic compound featuring a benzene ring substituted with one trifluoromethyl (-CF₃) group and two cyano (-CN) groups at the 1 and 4 positions. This unique combination of functional groups makes it a molecule of significant interest. The trifluoromethyl group is a well-known bioisostere for various functionalities and is prized in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Simultaneously, the dinitrile functionality serves as a versatile precursor for the synthesis of high-performance polymers, particularly phthalonitrile resins, which are renowned for their exceptional thermal and oxidative stability.[1][2]

This guide provides a comprehensive technical overview of the expected thermal stability and decomposition pathways of this compound. While specific experimental data for this exact compound is not extensively published, this document extrapolates from established principles of related fluorinated aromatics and phthalonitrile-based materials to provide a robust predictive analysis. This information is critical for professionals in drug development, for assessing shelf-life and degradation, and in materials science, for defining processing parameters for high-temperature applications.

Core Concepts: Predicting Thermal Stability

The thermal stability of a molecule is dictated by its chemical structure. For this compound, several features suggest a high resistance to thermal degradation:

-

Aromatic System: The inherent stability of the benzene ring provides a robust molecular core that requires significant energy to fragment.

-

Trifluoromethyl Group (-CF₃): The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This high bond energy imparts exceptional resistance to both chemical and thermal cleavage, a property that is foundational to the design of many modern pharmaceuticals and stable materials.[3]

-

Nitrile Groups (-CN): Aromatic nitriles are thermally stable precursors for cross-linked polymers.[4] At elevated temperatures, nitrile groups can undergo cyclotrimerization to form highly stable triazine rings or other condensed aromatic structures, which is the basis for the extreme thermal stability of phthalonitrile resins.[1][5]

Collectively, these structural motifs indicate that this compound is a highly stable molecule, capable of withstanding elevated temperatures before significant decomposition occurs.

Quantitative Thermal Analysis Data

While specific experimental values for this compound are not available in the cited literature, the following table presents expected values based on data from analogous high-performance phthalonitrile polymers and fluorinated aromatic compounds.[5][6] These values serve as a benchmark for understanding the compound's anticipated performance.

| Thermal Parameter | Analytical Method | Expected Value (in N₂ Atmosphere) | Significance |

| Melting Point (Tₘ) | DSC | ~190-210 °C | Defines the transition from solid to liquid phase. A high Tₘ is typical for rigid, symmetric molecules like terephthalonitriles.[7] |

| Onset of Decomposition (Tₒₙₛₑₜ) | TGA | > 450 °C | The temperature at which measurable weight loss begins. Indicates the start of thermal degradation.[8] |

| 5% Weight Loss Temp. (T₅) | TGA | > 500 °C | A standard metric for thermal stability, representing the temperature at which 5% of the material's mass has been lost. Phthalonitrile polymers often exhibit T₅ values well above 450-500 °C.[1] |

| Char Yield at 800 °C | TGA | > 60% | The percentage of material remaining as a carbonaceous residue at high temperatures. A high char yield is characteristic of compounds that form stable, cross-linked aromatic networks upon heating.[5] |

Note: These are estimated values for illustrative purposes. Actual experimental results may vary.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal properties of this compound, a suite of standard analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

This is the primary method for quantifying thermal stability and decomposition kinetics.[9]

-

Objective: To determine the temperature-dependent mass loss of the sample.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity, dry this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace. Purge the system with high-purity nitrogen gas (flow rate of 50-100 mL/min) to ensure an inert atmosphere.

-

Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 1000 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Analysis: Plot the percentage of initial mass versus temperature. Determine key parameters such as Tₒₙₛₑₜ, T₅, and the final char yield. The derivative of this curve (DTG) can be used to identify temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

This technique is used to measure thermal transitions like melting and crystallization.

-

Objective: To determine the melting point (Tₘ) and other phase transitions.

-

Methodology:

-

Sample Preparation: Seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge with nitrogen gas (20-50 mL/min).

-

Thermal Program: Equilibrate at a temperature below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the melting transition (e.g., 250 °C).

-

Data Acquisition: Record the differential heat flow between the sample and the reference.

-

Analysis: The melting point is identified as the peak temperature of the endothermic event on the resulting thermogram.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the definitive method for identifying the specific chemical products of thermal decomposition.

-

Objective: To separate and identify the volatile and semi-volatile compounds produced during pyrolysis.

-

Methodology:

-

Sample Preparation: Place a small, precise amount of the sample (approx. 0.1-0.5 mg) into a pyrolysis tube or foil.

-

Pyrolysis: Insert the sample into the pyrolyzer, which is interfaced with the GC inlet. Heat the sample rapidly to a set temperature (e.g., 750 °C) to induce thermal decomposition.

-

GC Separation: The decomposition products (pyrolysates) are immediately swept by a carrier gas (e.g., helium) onto a GC column. The column separates the mixture of products based on their boiling points and affinity for the column's stationary phase.

-

MS Identification: As each separated component elutes from the GC column, it enters a mass spectrometer. The MS ionizes the molecules and fragments them into a characteristic pattern, allowing for positive identification by comparison to spectral libraries.

-

Visualizations: Workflows and Relationships

Caption: Standard experimental workflow for characterizing thermal properties.

Caption: A proposed high-level thermal decomposition pathway.

Predicted Decomposition Pathway and Products

The thermal decomposition of this compound is expected to be a multi-step process dominated by its functional groups.

-

Initial Stage (Polymerization/Cross-Linking): At temperatures exceeding its melting point and approaching the decomposition onset (>400 °C), the primary reaction is anticipated to be the intermolecular reaction of the nitrile groups. Similar to phthalonitrile resins, these groups can undergo addition reactions to form highly stable, cross-linked heterocyclic networks, such as triazine or phthalocyanine-like structures.[1][5] This process is responsible for the very high char yield observed in these material systems.

-

Secondary Stage (Fragmentation): At significantly higher temperatures (>600 °C), the energy input will be sufficient to induce fragmentation of the molecular backbone. This will involve:

-

C-CF₃ Bond Scission: Cleavage of the trifluoromethyl group from the aromatic ring.

-

Aromatic Ring Opening: The stable benzene ring will begin to fragment.

-

Nitrile Group Decomposition: Cleavage or rearrangement of the nitrile functionalities and the newly formed heterocyclic networks.

-

-

Anticipated Decomposition Products: Based on the fragmentation pathways and analyses of related compounds like terephthalic acid, the expected pyrolysates would include a mixture of stable gases and aromatic fragments.[10]

-

Gaseous Products: Hydrogen cyanide (HCN), nitrogen (N₂), and various small fluorocarbons (e.g., CF₄, C₂F₆) resulting from the decomposition of the -CF₃ group.[11]

-

Aromatic Fragments: Benzene, benzonitrile, fluorinated benzene derivatives, and biphenyl compounds.[10]

-

Solid Residue: A substantial amount of nitrogen-doped carbonaceous char, which is a testament to the extensive cross-linking that occurs in the initial decomposition stage.

-

Implications for Research and Development

-

For Drug Development: The predicted high thermal stability is advantageous, suggesting excellent shelf-life and stability during processing steps like milling or melt-extrusion. However, understanding the decomposition products is crucial for toxicological assessments and identifying potential degradants in a pharmaceutical formulation.[8]

-

For Materials Science: this compound is a promising monomer for creating next-generation high-performance polymers. The trifluoromethyl group can enhance solubility for easier processing while also improving the dielectric properties and environmental resistance of the final cured resin. The high char yield makes it suitable for applications requiring superior fire resistance and performance in extreme environments, such as aerospace composites and electronics.[1][2]

References

- 1. specificpolymers.com [specificpolymers.com]

- 2. An overview of high-performance phthalonitrile resins: fabrication and electronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of aromatic nitriles using nonmetallic cyano-group sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and thermal properties of high-temperature phthalonitrile polymers based on 1,3,5-triazines | Semantic Scholar [semanticscholar.org]

- 7. 2,3,5,6-Tetrafluoroterephthalonitrile | CAS#:1835-49-0 | Chemsrc [chemsrc.com]

- 8. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]

- 10. researchgate.net [researchgate.net]

- 11. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity Analysis of 2-Trifluoromethyl-terephthalonitrile by High-Performance Liquid Chromatography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodology for determining the purity of 2-Trifluoromethyl-terephthalonitrile using High-Performance Liquid Chromatography (HPLC). This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring its purity is critical for the safety, efficacy, and quality of the final products. This document outlines a representative HPLC method, potential impurity profiles based on common synthetic routes, and data presentation formats.

Introduction to Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the analysis of this compound, a reverse-phase HPLC method is typically employed. This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.

Potential Impurity Profile

The potential impurities in this compound are often related to its synthesis. A common synthetic pathway involves the cyanation of a halogenated precursor. Therefore, potential impurities may include starting materials, intermediates, and by-products of the reaction.

Table 1: Potential Impurities in this compound

| Impurity Name | Chemical Structure | Origin |

| 2-Trifluoromethyl-4-bromobenzonitrile | Incomplete cyanation of the bromo- precursor | |

| 2-Trifluoromethyl-terephthalamide | Hydrolysis of the nitrile groups | |

| Terephthalonitrile | Impurity in starting material or side reaction | |

| Unidentified reaction by-products | Varying | Side reactions during synthesis |

Experimental Protocol: Reverse-Phase HPLC Method

The following is a representative experimental protocol for the purity analysis of this compound. This method is based on common practices for the analysis of similar trifluoromethylated aromatic nitriles. Method validation and optimization are recommended for specific applications.

3.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Sample Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard: this compound reference standard of known purity.

3.2. Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis.

Table 2: HPLC Chromatographic Conditions

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A (0.1% H₃PO₄ in H₂O) and Mobile Phase B (Acetonitrile) |

| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

3.3. Sample and Standard Preparation

-

Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the sample diluent to obtain a concentration of approximately 100 µg/mL.

-

Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of the sample diluent.

3.4. Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (sample diluent) to ensure a clean baseline.

-

Inject the standard solution to determine the retention time and peak area of the main component.

-

Inject the sample solution.

-

Identify the peak for this compound in the sample chromatogram based on the retention time of the standard.

-

Calculate the purity of the sample using the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The quantitative results of the purity analysis should be summarized in a clear and concise table.

Table 3: Representative Purity Analysis Data

| Sample ID | Retention Time (min) | Peak Area | % Area |

| Impurity 1 | 8.5 | 15,000 | 0.15 |

| This compound | 15.2 | 9,950,000 | 99.50 |

| Impurity 2 | 18.9 | 35,000 | 0.35 |

| Total | 10,000,000 | 100.00 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purity analysis process.

Caption: Workflow for HPLC Purity Analysis of this compound.

An In-depth Technical Guide to the Safety and Handling of 2-Trifluoromethyl-terephthalonitrile

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Trifluoromethyl-terephthalonitrile (CAS No. 1483-44-9) is publicly available. The following safety and handling information is a consolidation of data from SDSs of structurally similar compounds, including Terephthalonitrile, 2-Chloro-5-(trifluoromethyl)benzonitrile, 2,3,5,6-Tetrafluoroterephthalonitrile, and 2-(Trifluoromethyl)benzonitrile. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

This technical guide is intended for researchers, scientists, and drug development professionals who may work with this compound. Due to the presence of both a trifluoromethyl group and nitrile functionalities, this compound is expected to require careful handling.

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of structurally related compounds to provide an estimation of the characteristics of this compound.

| Property | Terephthalonitrile | 2-Chloro-5-(trifluoromethyl)benzonitrile | 2,3,5,6-Tetrafluoroterephthalonitrile |

| Appearance | Off-white powder/solid | Solid | Not specified |

| Molecular Formula | C₈H₄N₂ | C₈H₃ClF₃N | C₈F₄N₂ |

| Molecular Weight | 128.13 g/mol | 205.57 g/mol | 200.09 g/mol |

| Melting Point | 222 - 227 °C | Not available | 197-199 °C |

| Boiling Point | Not available | Not available | 243.3 °C at 760 mmHg |

| Flash Point | Not available | Not available | 100.9 °C |

| Water Solubility | Insoluble | Does not mix well with water | Not specified |

Toxicological Information

Based on data from similar compounds, this compound is presumed to be hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion. Aromatic nitriles can be toxic, and the trifluoromethyl group can also contribute to the toxicological profile.

| Hazard | Associated Compound(s) | Effects and Symptoms |

| Acute Oral Toxicity | 2,3,5,6-Tetrafluoroterephthalonitrile | LD50 (mouse): 56 mg/kg. Toxic if swallowed. |

| Acute Dermal Toxicity | 2-Chloro-5-(trifluoromethyl)benzonitrile | Harmful in contact with skin. May cause skin irritation. |

| Acute Inhalation Toxicity | 2-Chloro-5-(trifluoromethyl)benzonitrile | Harmful if inhaled. May cause respiratory irritation. |

| Eye Irritation | 2-Chloro-5-(trifluoromethyl)benzonitrile | Causes serious eye irritation. |

| Skin Irritation | 2-Chloro-5-(trifluoromethyl)benzonitrile | Causes skin irritation. |

Nitrile poisoning can exhibit symptoms similar to those of hydrogen cyanide poisoning. These substances can irritate the eyes and skin and may be absorbed through the skin.[1]

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid all personal contact, including inhalation of dust or fumes.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Prevent the formation of dust.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound. The following table outlines the recommended PPE based on the hazards of similar compounds.

| PPE Type | Recommendation | Source Compound(s) |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | 2-Chloro-5-(trifluoromethyl)benzonitrile |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed to prevent skin contact. | 2-Chloro-5-(trifluoromethyl)benzonitrile |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Terephthalonitrile |

First Aid Measures

In case of exposure, immediate medical attention is crucial.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Evacuate the area.

-

Wear appropriate personal protective equipment.

-

Avoid generating dust.

-

For small spills, sweep up the material and place it in a suitable container for disposal.

-

For large spills, prevent the material from entering drains or waterways.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It is considered hazardous waste.

Experimental Protocols

No detailed experimental protocols for the synthesis or specific reactions of this compound were found in the public domain during the literature search for this guide. Researchers should develop their own protocols based on established chemical principles and conduct a thorough risk assessment before proceeding.

Visualizations

The following diagram illustrates the logical relationship between the potential hazards of this compound (based on surrogate data) and the necessary safety precautions.

Caption: Hazard and Precaution Workflow for Handling this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Trifluoromethylated Covalent Organic Frameworks Using 2-Trifluoromethyl-terephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, high surface areas, and tunable functionalities.[1] These characteristics make them promising materials for a variety of applications, including gas storage, separation, and catalysis.[1][2] The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (–CF3) group, into the COF structure can impart unique properties. The strong electron-withdrawing nature and high lipophilicity of the –CF3 group can enhance a material's metabolic stability and binding affinity, which is particularly advantageous in drug delivery applications.[3][4]